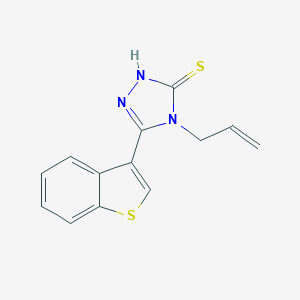
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a benzothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid hydrazide with allyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of other complex organic molecules and as a catalyst in certain reactions.
作用機序
The mechanism of action of 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes. The triazole ring and benzothiophene moiety contribute to its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
- 4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
- 2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Uniqueness
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
生物活性
4-Allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The compound can be synthesized through various methods involving the reaction of 1-benzothien-3-yl derivatives with triazole frameworks. The general structure can be represented as follows:
The compound features a triazole ring, which is known for its biological significance, particularly in pharmaceuticals.
Antioxidant Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, the compound was evaluated using DPPH and ABTS radical scavenging assays, which measure the ability to neutralize free radicals. The results indicated that this compound possesses a notable capacity to scavenge free radicals, comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 0.397 | 0.87 |
Antibacterial Activity
The antibacterial efficacy of this compound was assessed against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques.
| Bacteria | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Candida albicans | 30 |
Molecular docking studies further supported these findings by revealing strong binding affinities to bacterial enzyme targets, indicating a robust mechanism of action against bacterial pathogens .
Proton Pump Inhibition
A patent study highlighted the compound's potential as a proton pump inhibitor (PPI). It was found to effectively suppress gastric acid secretion, making it a candidate for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) . The mechanism involves inhibition of the H+/K+ ATPase enzyme in gastric parietal cells.
Case Studies
- Antioxidant Efficacy : A comparative study involving various triazole derivatives showed that this compound exhibited superior antioxidant activity compared to other synthesized compounds. This indicates its potential use in formulations aimed at reducing oxidative stress in biological systems.
- Antimicrobial Applications : In clinical trials assessing the antibacterial effects of triazole derivatives on wound infections, this compound demonstrated significant effectiveness in reducing bacterial load in infected tissues .
特性
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h2-6,8H,1,7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKCWDGVAHFHQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














